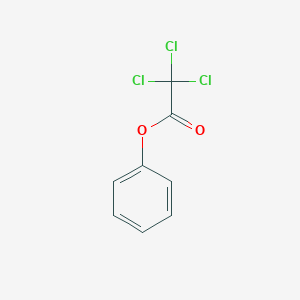

Phenyl trichloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

10112-13-7 |

|---|---|

Molecular Formula |

C8H5Cl3O2 |

Molecular Weight |

239.5 g/mol |

IUPAC Name |

phenyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |

InChI Key |

YKSMEBWOLIJQNM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |

Other CAS No. |

10112-13-7 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Phenyl Trichloroacetate

Mechanistic Elucidation of Formation Reactions

The synthesis of Phenyl trichloroacetate (B1195264) is primarily achieved through esterification, a fundamental reaction in organic chemistry. The specific pathways and the role of intermediates are crucial for understanding and optimizing its formation.

The formation of the ester bond in Phenyl trichloroacetate can proceed through several established mechanistic pathways. These are typically categorized as carbonyl activation, carboxylate alkylation, and symbiotic activation. nih.gov

Carbonyl Activation (Fischer Esterification): This classic method involves the reaction of phenol (B47542) with trichloroacetic acid in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the trichloroacetic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the hydroxyl group of phenol.

Acyl Chloride Reaction: A more reactive pathway involves the use of trichloroacetyl chloride. In this method, the highly electrophilic carbonyl carbon of the acid chloride readily reacts with phenol. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

Symbiotic Activation: This pathway involves reagents that combine to form a reactive ion pair, which then leads to the ester. nih.govresearchgate.net An example is the reaction of a carboxylic acid with a trichloroacetimidate (B1259523). nih.govresearchgate.net Although not directly forming this compound, this method highlights advanced strategies for ester synthesis under mild conditions, avoiding strong acids or bases that could decompose sensitive substrates. researchgate.net

The choice of pathway influences reaction conditions and yields. For instance, using trichloroacetyl chloride is generally faster and more efficient than Fischer esterification but requires handling a more moisture-sensitive reagent.

In the common esterification pathways, the formation of a tetrahedral intermediate is a key mechanistic step.

In Acid-Catalyzed Esterification: Following the protonation of trichloroacetic acid, the nucleophilic attack by phenol leads to a positively charged tetrahedral intermediate. The subsequent elimination of a water molecule and deprotonation yields the final ester product.

In Acyl Chloride Reactions: The nucleophilic attack of phenol on the trichloroacetyl chloride carbonyl group forms a neutral tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the ester. openstax.org

In some specialized syntheses, different types of intermediates are proposed. For example, the pyrolysis of 4-chlorothis compound to yield 4-chlorobenzotrichloride (B167033) suggests radical or rearrangement intermediates at high temperatures. rsc.org Similarly, reactions involving organometallic precursors like phenylthallium(III) bis(trichloroacetate) proceed through organometallic complexes as intermediates. oup.com

Decomposition and Stability Studies of this compound

The stability of this compound is significantly influenced by its environment, particularly solvent and temperature. Its decomposition is primarily driven by the lability of the trichloroacetate group.

The decomposition of the trichloroacetate ion, and by extension esters like this compound, has been the subject of numerous kinetic studies. The reaction is generally accepted to be the decomposition of the trichloroacetate moiety. rsc.org It is a unimolecular process, and the rate is highly dependent on the solvent. rsc.orgacs.org

In dimethyl sulfoxide (B87167) (DMSO), the decomposition of trichloroacetic acid is notably fast, even at room temperature. rsc.orgcore.ac.uk The reaction rate increases significantly with increasing DMSO concentration in water-DMSO solutions. core.ac.uk This is attributed to DMSO's ability to stabilize the transition state and increase the concentration of the reactive trichloroacetate ion. core.ac.uk The activation energy for the decomposition of sodium trichloroacetate in DMSO has been determined to be approximately 83 kJ/mol. rsc.org In contrast, the decomposition in aqueous solutions or glycerol (B35011) requires much higher temperatures. rsc.orgcore.ac.uk

| Solvent | Temperature (°C) | Observation | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 25 | Highly unstable, rapid decomposition. | ~83 kJ/mol | rsc.orgcore.ac.uk |

| Water-DMSO mixtures | 25 | Rate increases with DMSO concentration. | ~42 kcal/mol (~177 kJ/mol) | core.ac.uk |

| Glycerol | >100 | Decomposition requires elevated temperatures. | Not specified | core.ac.uk |

| Aqueous Acid | Elevated | No kinetic involvement of H+ ion detected. | 130-170 kJ/mol | rsc.org |

The primary decomposition pathway for trichloroacetates is decarboxylation, which proceeds through the formation of the highly reactive trichloromethyl anion (CCl₃⁻). rsc.org

The generally accepted mechanism involves the unimolecular breakdown of the trichloroacetate ion to form the trichloromethyl anion and carbon dioxide. rsc.orgCl₃CCOO⁻ → CCl₃⁻ + CO₂

The trichloromethyl anion is a potent intermediate that can subsequently react in several ways. In the presence of a proton source, it is protonated to form chloroform (B151607) (CHCl₃). rsc.orgcore.ac.uk

Recent computational studies suggest an alternative pathway, especially in aqueous environments, where the carboxylate first undergoes hydration. acs.orgnih.gov This is followed by the cleavage of the C-C bond, leading to the loss of bicarbonate instead of carbon dioxide directly. acs.orgnih.gov This hydrolytic pathway is proposed to have an advantage as it provides a better-solvated leaving group, hindering the recombination of the intermediate anion and CO₂. acs.orgscholaris.ca

The trichloromethyl anion can also lead to the formation of dichlorocarbene (B158193) (:CCl₂) through the loss of a chloride ion, particularly in aprotic solvents. wiley-vch.de This carbene is a highly reactive species that can participate in various cycloaddition reactions.

A notable application demonstrating a unique decomposition pathway is the pyrolysis of substituted phenyl trichloroacetates. For example, heating 4-chlorothis compound at high temperatures (460-500 °C) results in a rearrangement to form 4-chlorobenzotrichloride, with 1,4-dichlorobenzene (B42874) as a byproduct. rsc.org This reaction provides a novel route to benzotrihalides. rsc.org

| Temperature (°C) | Conversion (%) | Major Product | Byproduct | Selectivity (Major:Byproduct) | Reference |

|---|---|---|---|---|---|

| 500 | >95 | 4-Chlorobenzotrichloride | 1,4-Dichlorobenzene | 0.66 : 1 | rsc.org |

| 480 | 70 | 4-Chlorobenzotrichloride | 1,4-Dichlorobenzene | 1.50 : 1 | rsc.org |

| 460 | 60 | 4-Chlorobenzotrichloride | 1,4-Dichlorobenzene | 3.00 : 1 | rsc.org |

Electrophilic and Nucleophilic Reactivity of this compound

This compound exhibits dual reactivity, acting as an electrophile at its carbonyl carbon and potentially showing reactivity related to its phenoxy and trichloromethyl groups.

Electrophilic Reactivity: The carbonyl carbon of this compound is electrophilic, making it susceptible to attack by nucleophiles. This is a characteristic reaction of esters, known as nucleophilic acyl substitution. openstax.org The reactivity is influenced by both the leaving group (phenoxide) and the electron-withdrawing trichloromethyl group, which enhances the electrophilicity of the carbonyl carbon.

Studies on the methanolysis and aminolysis of analogous phenyl chloroformates show that these reactions proceed via a strongly associative transition state with significant bond formation to the incoming nucleophile and little initial bond breaking of the leaving group. rsc.org A similar mechanism can be inferred for this compound. Its reaction with nucleophiles like amines or alkoxides would lead to the substitution of the phenoxy group and the formation of new amides or esters, respectively.

Nucleophilic Reactivity: While the primary reactivity is electrophilic at the carbonyl center, the term "nucleophilic reactivity" could refer to reactions where other parts of the molecule act as a nucleophile, though this is less common. More broadly, it can describe reactions initiated by nucleophiles. For instance, a strong nucleophile could potentially catalyze the decomposition by displacing the trichloromethyl anion from the mercury center in related compounds like phenyl(trichloromethyl)mercury (B1584556). wikipedia.org

The concept of electrophilicity and nucleophilicity is central to understanding these reactions. researchgate.nettutoring-blog.co.uk this compound can be classified as a "hard" electrophile at its carbonyl carbon, favoring reactions with "hard" nucleophiles. The generation of the trichloromethyl anion during decomposition creates a powerful nucleophile that can attack various electrophiles. rsc.org For example, in the presence of 1,3,5-trinitrobenzene, the trichloromethyl anion forms a colored Meisenheimer adduct. rsc.org

Rearrangement Reactions Involving this compound Moieties

This compound, as a phenolic ester, can undergo characteristic rearrangement reactions, most notably the Fries rearrangement and its photochemical counterpart, the photo-Fries rearrangement. These reactions involve the intramolecular migration of the trichloroacetyl group from the phenolic oxygen to the aromatic ring, yielding substituted hydroxyketones.

Lewis Acid-Catalyzed Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgpw.live For this compound, this reaction provides a pathway to synthesize hydroxyphenyl trichloromethyl ketones. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄), which are used in stoichiometric or excess amounts. organic-chemistry.orgsigmaaldrich.com

The generally accepted mechanism begins with the coordination of the Lewis acid to the carbonyl oxygen atom of the trichloroacetyl group. wikipedia.org This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. This coordination polarizes the ester bond, leading to the cleavage of the carbon-oxygen bond and the formation of a free trichloroacylium carbocation (Cl₃C-C=O⁺). wikipedia.orgorganic-chemistry.org This cation then acts as an electrophile, attacking the aromatic ring in a process analogous to Friedel-Crafts acylation. wikipedia.org Subsequent hydrolysis of the intermediate complex liberates the final hydroxy aryl ketone products. organic-chemistry.org

The reaction yields a mixture of ortho- and para-substituted isomers: 2-hydroxy-ω,ω,ω-trichloroacetophenone and 4-hydroxy-ω,ω,ω-trichloroacetophenone. The ratio of these products is highly dependent on the reaction conditions, particularly temperature and solvent polarity. wikipedia.org

Temperature: Low reaction temperatures (typically below 60°C) favor the formation of the para isomer (thermodynamic control), while high temperatures (often above 160°C) favor the ortho isomer (kinetic control). wikipedia.orgpw.live The stability of the ortho product at higher temperatures is often attributed to the formation of a stable bidentate chelate complex with the Lewis acid catalyst. wikipedia.org

Solvent: The use of non-polar solvents tends to increase the yield of the ortho product. wikipedia.org Conversely, as the polarity of the solvent increases, the proportion of the para product generally rises. wikipedia.org

A significant limitation of the Fries rearrangement is the requirement for harsh reaction conditions and a large amount of catalyst, which complexes with both the starting material and the product. wikipedia.orgorganic-chemistry.org Furthermore, the presence of the strongly electron-withdrawing trichloroacetyl group can deactivate the aromatic ring towards electrophilic substitution, potentially leading to lower yields compared to esters with less deactivating acyl groups. wikipedia.org

Table 1: Influence of Reaction Conditions on the Regioselectivity of the Fries Rearrangement

This table illustrates the expected trends for the Fries rearrangement of a generic phenyl ester like this compound based on established principles.

| Catalyst | Solvent | Temperature | Major Product | Minor Product |

| AlCl₃ | Carbon disulfide (non-polar) | > 100°C | ortho-isomer | para-isomer |

| AlCl₃ | Nitrobenzene (polar) | < 60°C | para-isomer | ortho-isomer |

| BF₃·Et₂O | Dichloroethane | High | ortho-isomer | para-isomer |

| TiCl₄ | Dichloromethane | Low | para-isomer | ortho-isomer |

Photo-Fries Rearrangement

An alternative to the acid-catalyzed method is the photo-Fries rearrangement. This reaction is initiated by ultraviolet (UV) light and proceeds through a radical mechanism without the need for a catalyst. wikipedia.orgsigmaaldrich.com When this compound is irradiated with UV light, the ester undergoes homolytic cleavage of the phenolic oxygen-carbonyl carbon bond.

This cleavage generates a phenoxy radical and a trichloroacetyl radical, which are held in close proximity within a "solvent cage". slideshare.net While some radicals may escape the cage and lead to side products (such as phenol from hydrogen abstraction by the phenoxy radical), the primary pathway involves the recombination of the radical pair within the cage. slideshare.netrsc.org Recombination can occur at the ortho or para positions of the phenoxy radical, forming dienone intermediates. These intermediates subsequently tautomerize to regain aromaticity, yielding the final stable 2-hydroxy-ω,ω,ω-trichloroacetophenone and 4-hydroxy-ω,ω,ω-trichloroacetophenone products. rsc.org

The photo-Fries rearrangement is advantageous as it avoids the use of corrosive and environmentally challenging Lewis acids. sigmaaldrich.com The reaction can also be effective for substrates with deactivating groups on the aromatic ring. wikipedia.org However, a common drawback is that the reaction often results in lower yields and a more complex mixture of products, including the parent phenol, compared to the thermal Fries rearrangement. wikipedia.org

Table 2: Typical Products from the Photo-Fries Rearrangement of this compound

This table shows the expected products based on the known radical mechanism of the photo-Fries rearrangement.

| Product | Position of Trichloroacetyl Group | By-products |

| 2-hydroxy-ω,ω,ω-trichloroacetophenone | ortho | Phenol |

| 4-hydroxy-ω,ω,ω-trichloroacetophenone | para |

Applications of Phenyl Trichloroacetate in Advanced Organic Synthesis

Phenyl Trichloroacetate (B1195264) as a Reagent for Trichloromethyl Transfer

The trichloromethyl (-CCl₃) group is a valuable functional group in organic synthesis, serving as a key intermediate in the formation of various other functionalities. While direct literature on phenyl trichloroacetate for this purpose is sparse, the underlying principle is well-established with closely related trichloroacetate derivatives, such as sodium trichloroacetate. These reagents facilitate the transfer of a trichloromethyl anion to electrophilic centers, most notably carbonyl carbons.

The addition of the trichloromethyl group to aldehydes is a fundamental transformation that yields 2,2,2-trichloromethylcarbinols, which are important synthetic intermediates. organic-chemistry.orgresearchgate.net This reaction is typically achieved through a decarboxylative pathway using a trichloroacetate source. Protocols have been developed for the efficient synthesis of these carbinols from a wide range of aromatic aldehydes. organic-chemistry.orgacs.org

One established method involves the use of sodium trichloroacetate (NaTCA), often in the presence of an acid co-catalyst like malonic acid, particularly for electron-deficient aldehydes in a solvent such as DMSO. organic-chemistry.orgorganic-chemistry.org For electron-rich aromatic aldehydes, the addition of an acid co-catalyst is not always necessary, and the reaction can proceed with sodium trichloroacetate alone, which helps to avoid competing side reactions like the Cannizzaro reaction. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the in-situ generation of the trichloromethyl anion through the decarboxylation of the trichloroacetate, which then attacks the electrophilic carbonyl carbon of the aldehyde. These methods show good functional group tolerance and can be adapted for continuous flow processes, allowing for safer and more scalable production. organic-chemistry.orgacs.org

| Aldehyde | Reagent System | Product | Yield (%) |

| 4-Nitrobenzaldehyde | NaTCA, Malonic Acid, DMSO | 1-(4-Nitrophenyl)-2,2,2-trichloroethanol | 91 |

| 4-Methoxybenzaldehyde | NaTCA, DMSO | 1-(4-Methoxyphenyl)-2,2,2-trichloroethanol | 91 |

| 2-Naphthaldehyde | NaTCA, Malonic Acid, DMSO | 1-(Naphthalen-2-yl)-2,2,2-trichloroethanol | 82 |

| Terephthaldehyde | NaTCA, Malonic Acid, DMSO | 1,1'-(1,4-Phenylene)bis(2,2,2-trichloroethanol) | 44 |

| Furfural | NaTCA, DMSO | 1-(Furan-2-yl)-2,2,2-trichloroethanol | 50 |

This table presents data based on reactions with sodium trichloroacetate as reported in the literature. organic-chemistry.orgorganic-chemistry.org

The 2,2,2-trichloromethylcarbinols synthesized via trichloromethyl transfer serve as versatile building blocks for introducing the trichloromethyl motif into more complex molecular architectures. These carbinols can undergo a variety of subsequent transformations. For instance, they are key precursors in the synthesis of α-chloro acids through rearrangement reactions. cdnsciencepub.com The study of phenyl(trichloromethyl)carbinol, for example, shows it undergoes a rearrangement to potassium α-chlorophenylacetate when treated with aqueous potassium hydroxide (B78521), a reaction that proceeds through an epoxide intermediate. cdnsciencepub.com This highlights the utility of the trichloromethylcarbinol moiety as a masked carboxylic acid derivative, enabling the construction of complex molecules that might otherwise be difficult to synthesize.

Utility in Cyclopropanation Reactions via Dihalocarbene Generation (General Principle)

Cyclopropane rings are a common motif in many biologically active molecules, including insecticides and antibiotics. wikipedia.org One of the primary methods for their synthesis is the cyclopropanation of alkenes, which involves the addition of a carbene to a double bond. wikipedia.org Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), are particularly useful in this regard as they are reasonably stable compared to other free carbenes. wikipedia.org

Esters of trichloroacetic acid are known precursors for dichlorocarbene. The general principle involves the base-induced elimination of the carboxylate group and a chloride ion. While specific examples detailing the use of this compound for this purpose are not prominent in the surveyed literature, other esters like ethyl trichloroacetate have been shown to be effective dichlorocarbene precursors. The addition of the generated dichlorocarbene to an olefin occurs in a concerted, stereospecific syn-addition manner, leading to the formation of a geminal dihalocyclopropane. wikipedia.org These dihalocyclopropanes are themselves valuable intermediates that can be transformed into other structures, such as allenes via the Skattebøl rearrangement. wikipedia.org

Catalytic Roles of Trichloroacetic Acid in Complex Organic Transformations

Trichloroacetic acid (TCA), which can be considered a derivative of this compound via hydrolysis, is a strong organic acid owing to the powerful electron-withdrawing effect of the three chlorine atoms. adventchembio.comwikipedia.org This strong acidity allows TCA to function as an efficient Brønsted acid catalyst in a variety of complex organic transformations, particularly in the synthesis of heterocyclic compounds. adventchembio.com

Porphyrins are large, π-conjugated macrocycles that are fundamental to many biological processes and have applications in materials science and medicine. The synthesis of complex, peripherally-functionalized porphyrins often requires acid catalysis. Trichloroacetic acid has been identified as a highly effective catalyst for the construction of novel porphyrin architectures.

For example, TCA catalyzes a one-pot, four-component reaction to construct copper(II) benzo[f]chromeno[2,3-h]quinoxalinoporphyrins in good yields. In this reaction, TCA was found to be superior to other Brønsted acids like DBSA and PTSA, and Lewis acids like La(OTf)₃. The optimal conditions involved using 20 mol% of TCA in chloroform (B151607) at 65 °C. This methodology provides a facile route to highly π-extended porphyrin systems, which exhibit significant red-shifts in their absorption and emission spectra.

The utility of trichloroacetic acid as a catalyst extends beyond porphyrin synthesis to the formation of other important heterocyclic scaffolds. Its strong acidity enables it to activate substrates and facilitate cyclization reactions under mild conditions.

A notable application is the one-pot, five-component synthesis of highly functionalized piperidines. sid.ir TCA was found to be an efficient catalyst for the reaction between aromatic amines, aromatic aldehydes, and β-keto esters in methanol (B129727) at room temperature. sid.ir This method offers significant advantages, including good yields, procedural simplicity, and short reaction times, avoiding the need for complex purification steps. sid.ir

Furthermore, TCA has been employed in the synthesis of quinoline derivatives. researchgate.net It catalyzes the condensation of α,β-unsaturated trifluoromethyl ketones with anilines to afford 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net This reaction provides a regiochemical outcome that is the reverse of the standard Skraup-Doebner-Von Miller quinoline synthesis, demonstrating the unique catalytic role of TCA in directing reaction pathways for the synthesis of valuable heterocyclic compounds. researchgate.net

| Heterocycle Class | Reactants | Catalyst | Key Features |

| Piperidines | Aromatic amines, aromatic aldehydes, β-keto esters | Trichloroacetic Acid (TCA) | One-pot, five-component reaction at room temperature; Good yields and simple work-up. sid.ir |

| Quinolines | α,β-Unsaturated trifluoromethyl ketones, anilines | Trichloroacetic Acid (TCA) | Reversal of standard regiochemistry; Moderate to excellent yields. researchgate.net |

This compound as a Synthetic Precursor for Fine Chemicals

This compound and its derivatives serve as valuable precursors in the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities and find application in specialty products. A notable application of a substituted this compound is in the production of agrochemical intermediates.

Specifically, the pyrolysis of 4-chlorothis compound provides a synthetic route to 4-chlorobenzotrichloride (B167033). organic-chemistry.org This compound is a significant intermediate in the manufacturing of several commercial herbicides. organic-chemistry.orggoogle.comnih.govrsc.org The process involves the thermal decomposition of the ester, leading to the formation of the desired benzotrichloride (B165768) derivative along with byproducts.

Research into this pyrolysis reaction has shown that the selectivity for the desired 4-chlorobenzotrichloride is highly dependent on the reaction temperature. organic-chemistry.org For instance, at 500 °C, the pyrolysis of 4-chlorothis compound yields 4-chlorobenzotrichloride and 1,4-dichlorobenzene (B42874) as a byproduct. organic-chemistry.org The conversion and the ratio of the main product to the byproduct are influenced by the reaction conditions, including temperature and the nature of the catalyst used. organic-chemistry.org

Detailed findings from a study on the pyrolysis of 4-chlorothis compound are presented in the table below. The experiment was conducted by passing the ester through a reactor packed with anhydrous calcium chloride at 500 °C, with nitrogen as a carrier gas. organic-chemistry.org

Table 1: Pyrolysis of 4-Chlorothis compound

| Time (h) | Conversion (%) | 4-Chlorobenzotrichloride (%) | 1,4-Dichlorobenzene (%) | Ratio of 4-Chlorobenzotrichloride to 1,4-Dichlorobenzene |

| 0.75 | 76 | 62 | 9.5 | 6.5 : 1 |

| 2.0 | 69 | 55 | 8.5 | 6.0 : 1 |

| 3.0 | 65 | 52 | 8.0 | 5.7 : 1 |

| Data sourced from a study on the novel synthesis of benzotrihalides. organic-chemistry.org |

The study also noted that at lower temperatures, the selectivity towards the desired benzotrichloride increased. For example, at 460 °C, the conversion was 60% with a product to byproduct selectivity of 3.00:1, while at 480 °C, the conversion was 70% with a selectivity of 1.50:1. organic-chemistry.org This highlights the tunability of the process to optimize the yield of the target fine chemical intermediate.

While the application of substituted phenyl trichloroacetates in the agrochemical sector is documented, extensive research did not yield specific examples of this compound being utilized as a direct synthetic precursor for the manufacturing of pharmaceuticals or specialty polymers within the reviewed scientific literature.

Theoretical and Computational Investigations of Phenyl Trichloroacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern computational chemistry, solving the electronic Schrödinger equation to predict a molecule's electronic structure and associated properties. rsc.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Studies on Phenyl Trichloroacetate (B1195264) Conformations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of many-body systems, such as atoms and molecules. science.gov It is widely used for calculating the optimized geometry and conformational landscape of molecules. acu.edu.in While specific DFT studies focused solely on the conformational analysis of phenyl trichloroacetate are not prevalent in the surveyed literature, the methodology for such an investigation is well-established.

A computational study on this compound would focus on the molecule's key rotatable bonds. The primary bond influencing its conformation is the ester linkage, specifically the rotation around the C-O bond connecting the phenyl ring to the acetate (B1210297) group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the lowest-energy conformations (global and local minima) and the energy barriers between them.

Key parameters that would be determined include the dihedral angle (C-C-O-C) and the relative energies of the different conformers. It is expected that the most stable conformer would seek to balance the steric hindrance from the bulky trichloromethyl group with the electronic effects of conjugation between the phenyl ring and the carbonyl group. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are standard for this type of analysis. researchgate.netresearchgate.net

Table 1: Illustrative Example of DFT-Calculated Conformational Analysis for this compound (Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical results from a DFT conformational study.)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A (Global Minimum) | 0° (Planar) | 0.00 | 2.5 |

| B (Local Minimum) | 90° (Perpendicular) | 3.5 | 3.1 |

| Transition State | 45° | 4.2 | 2.8 |

Ab initio Methods for Molecular Properties and Interactions

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters beyond fundamental physical constants. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous way to compute molecular properties. rsc.org

While specific ab initio studies on this compound are not readily found, such calculations would be invaluable for determining a range of its fundamental properties. These include:

Electron Distribution: Calculating the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electrophilic.

Intermolecular Interactions: Studying how this compound interacts with other molecules, such as solvents or reactants. This is crucial for understanding its behavior in different chemical environments.

These calculations are computationally more demanding than DFT but can offer higher accuracy for certain properties. rsc.org

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a key reaction is its hydrolysis to phenol (B47542) and trichloroacetic acid.

Although specific computational studies detailing the hydrolysis mechanism of this compound are not widely published, the general mechanism for base-catalyzed ester hydrolysis (BAc2) is well-understood and serves as a model. epa.gov A computational investigation would model this pathway:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A high-energy tetrahedral intermediate is formed.

Leaving Group Departure: The C-O bond to the phenoxy group breaks, releasing phenol (as phenoxide under basic conditions) and trichloroacetic acid (as trichloroacetate).

DFT calculations can be used to locate the geometries of the reactants, the tetrahedral intermediate, the products, and, most importantly, the transition state connecting them. The energy difference between the reactants and the transition state provides the activation energy (ΔG‡), which is directly related to the reaction rate. researchgate.netnih.gov Studies on similar esters show that this process can be significantly influenced by the solvent, which can be modeled using either explicit solvent molecules or implicit continuum models. researchgate.netnih.govacs.org

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

While detailed computational spectroscopic studies for this compound are scarce, standard methodologies can be applied. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), correlating calculated electronic transitions with observed absorption maxima. nih.gov For nuclear magnetic resonance (NMR) spectra, methods like the Gauge-Including Atomic Orbital (GIAO) can calculate chemical shifts (δ) for ¹H and ¹³C nuclei. Predicted vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes, such as the characteristic C=O stretch of the ester group. nih.gov

The PubChem database lists several computed properties for this compound, which are derived from computational algorithms. nih.gov

Table 2: Selected Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Weight | 239.5 g/mol | Computed by PubChem |

| XLogP3 | 3.3 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 2 | Computed by Cactvs |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs |

| (Data sourced from PubChem CID 284970) nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.gov

For this compound, MD simulations could be employed to study its behavior in different environments, such as in an aqueous solution or interacting with a biological membrane. Such simulations on other esters have been used to investigate liquid-liquid phase equilibria and interfacial properties. rsc.org An MD simulation would typically involve placing one or more this compound molecules in a simulation box filled with solvent molecules (e.g., water). The simulation would track the interactions, conformational changes, and diffusion of the molecule over time. This approach can yield insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.

Transport Properties: Such as the diffusion coefficient.

These simulations provide a dynamic picture that complements the static information from quantum chemical calculations. researchgate.netnih.gov

Structure-Reactivity Relationship Modeling from Computational Data

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.net These models are powerful tools for predicting the reactivity of new compounds without the need for extensive experimentation. acs.orgscience.gov

A QSRR study for this compound would typically involve a series of related compounds, for example, phenyl trichloroacetates with different substituents on the phenyl ring (e.g., -NO₂, -Cl, -CH₃, -OCH₃). For each compound in the series, one would:

Calculate Molecular Descriptors: Using computational methods like DFT, a range of electronic and structural descriptors would be calculated. These could include atomic charges on the carbonyl carbon, HOMO/LUMO energies, or dipole moments.

Measure Reactivity: The reaction rate for a specific reaction, such as alkaline hydrolysis, would be experimentally measured for each compound.

Develop a Model: Statistical methods, such as multiple linear regression, would be used to build a mathematical model that links the calculated descriptors to the measured reactivity.

An example of a QSRR equation might look like: log(k) = c₀ + c₁σ + c₂E_LUMO

where log(k) is the logarithm of the hydrolysis rate constant, σ is the Hammett parameter of the substituent (which itself can be related to computed properties), E_LUMO is the energy of the LUMO, and c₀, c₁, and c₂ are constants determined from the regression analysis. Such models for ester hydrolysis have been successfully developed for other classes of esters, demonstrating the viability of this approach. researchgate.netacs.org

Advanced Derivatives and Analogues of Phenyl Trichloroacetate

Synthesis and Reactivity of Substituted Phenyl Trichloroacetates

The synthesis of substituted phenyl trichloroacetates can be approached through standard esterification methods, typically involving the reaction of a substituted phenol (B47542) with trichloroacetyl chloride or trichloroacetic anhydride. The nature and position of the substituents on the phenyl ring—whether electron-donating or electron-withdrawing—can significantly influence the reactivity of the phenol and the properties of the resulting ester.

While direct studies on ring-substituted phenyl trichloroacetates are specific, the principles can be inferred from related compounds. For instance, the synthesis of ring-substituted phenylcyanoacrylates is achieved through the Knoevenagel condensation of various substituted benzaldehydes with a cyanoacetate (B8463686) derivative. chemrxiv.orgchemrxiv.orgresearchgate.net This highlights a common strategy where the substituted phenyl moiety is incorporated from a readily available starting material.

A related class of compounds, N-substituted trichloroacetamides (NTCAs), demonstrates the reactivity imparted by the trichloroacetyl group. These compounds can serve as precursors to isocyanates, which are highly reactive intermediates. In the presence of a base, NTCAs react with amines and alcohols to form ureas and carbamates, respectively. The yields of these reactions are influenced by the substituents on the phenyl ring and the nature of the nucleophile.

| NTCA Reactant | Nucleophile | Product Type | Yield (%) |

| N-phenyl-NTCA | Benzamide | Urea | 44 |

| N-benzoyl-NTCA | Benzamide | Urea | 35 |

| N-phenyl-NTCA | Aniline | Urea | 68 |

| N-phenyl-NTCA | Benzyl alcohol | Carbamate | 73 |

| N-fluoroalkyl-NTCA | Benzyl alcohol | Carbamate | 91 |

| N-phenyl-NTCA | Ethylene glycol | Biscarbamate | 73 |

This table presents selected reaction yields for N-substituted trichloroacetamides (NTCAs), illustrating their utility in synthesizing ureas and carbamates. Data sourced from related research findings.

Organometallic Derivatives and Their Chemical Behavior

Organometallic compounds incorporating the trichloroacetate (B1195264) ligand exhibit unique chemical properties and serve as important reagents in organic synthesis. The combination of a metal-carbon bond and the electron-withdrawing trichloroacetate group leads to novel reactivity.

Phenylthallium(III) bis(trichloroacetate) and its substituted analogues, such as tolylthallium(III) bis(trichloroacetate), are prepared through electrophilic aromatic thallation. acs.org These compounds are versatile intermediates in organic synthesis. The thallium group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups onto the aromatic ring. This reactivity makes them valuable in the synthesis of substituted aromatic compounds, including aryl iodides. acs.org

Phenyl(trichloromethyl)mercury (B1584556), C₆H₅HgCCl₃, is a stable, crystalline solid that functions as an exceptionally versatile precursor for dichlorocarbene (B158193) (:CCl₂), a divalent carbon species. wikipedia.orgorgsyn.org Upon thermal decomposition, it smoothly eliminates phenylmercuric chloride to generate dichlorocarbene, which can then participate in a wide range of chemical transformations. wikipedia.orgwikipedia.org

This reagent is particularly effective for reactions with substrates that are sensitive to the basic conditions often used with other methods of dichlorocarbene generation, such as the reaction of chloroform (B151607) with a strong base. wikipedia.org Its applications are extensive and include the synthesis of complex molecules and functionalized materials. orgsyn.orgacs.org

| Reaction Type | Substrate Class | Product Class | Reference |

| Cyclopropanation | Alkenes | gem-Dichlorocyclopropanes | [Phenyl(trichloromethyl)mercury decomposes thermally to add dichlorocarbene to olefins. wikipedia.orgorgsyn.org] |

| Insertion into Si-H/Ge-H Bonds | Silanes, Germanes | Dichloromethylsilanes/germanes | [The reagent facilitates the insertion of :CCl₂ into silicon-hydrogen and germanium-hydrogen bonds. orgsyn.orgacs.org] |

| Reimer-Tiemann Reaction | Phenols | ortho-Formylphenols (Salicylaldehydes) | [Dichlorocarbene generated from the mercurial reacts with phenols to yield ortho-formylated products. wikipedia.org] |

| Carbylamine Reaction | Primary Amines | Isocyanides | [This reagent can be used to generate the dichlorocarbene intermediate required for this reaction. wikipedia.org] |

| Ester Modification | Carboxylic Acids | Dichloromethyl Esters | [It enables the conversion of carboxylic acids into their corresponding dichloromethyl esters. orgsyn.org] |

This interactive table summarizes the primary applications of phenyl(trichloromethyl)mercury as a dichlorocarbene transfer reagent in various organic transformations.

Research has led to the synthesis and characterization of numerous phenyltin trichloroacetate complexes, revealing intricate structural motifs formed through dearylation and condensation reactions. rsc.org

| Compound Formula | Structural Description | Key Features |

| SnPh₃(O₂CCCl₃)·MeOH | Five-coordinate monomer | Simple monomeric structure with a methanol (B129727) molecule in the crystal lattice. |

| {[SnPh₂(O₂CCCl₃)]₂O}₂ (Isomer 1) | Centrosymmetric dimer | All carboxylate groups are bridging. |

| {[SnPh₂(O₂CCCl₃)]₂O}₂ (Isomer 2) | Centrosymmetric dimer | Half of the carboxylate groups are bridging and half are unidentate. |

| Sn₆Ph₆(O₂CCCl₃)₁₀O₄·2C₆H₆ | Linear hexatin compound | Contains three (Sn–O)₂ stannoxane rings. |

| Sn₄Ph₈(O₂CCCl₃)₆(OH)₂ | Novel linear chain | Connected by hydroxy and acetate (B1210297) bridges. |

| [SnPh(O₂CCCl₃)O]₆·3C₆H₆ | Hexatin compound with a drum structure | A cage-like structure formed by six tin atoms. |

This table details the structural characteristics of six distinct phenyltin trichloroacetate complexes as determined by X-ray crystallography. rsc.org

Trichloroacetyl Esters of Aldols and Related Compounds

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two carbonyl compounds to form a β-hydroxy carbonyl product, known as an aldol. organic-chemistry.orgwikipedia.org The hydroxyl group of the aldol adduct can be subsequently esterified.

The formation of a trichloroacetyl ester from an aldol adduct would involve the reaction of the β-hydroxy group with a suitable trichloroacetylating agent, such as trichloroacetyl chloride. The resulting trichloroacetyl ester would be highly activated towards nucleophilic substitution due to the potent electron-withdrawing effect of the -CCl₃ group. This activation makes the trichloroacetate a good leaving group, facilitating subsequent transformations such as elimination or substitution reactions at the β-position. While stereoselective aldol reactions involving chloroacetates have been developed, the specific utility of trichloroacetyl esters of aldols lies in their potential as reactive intermediates for further synthetic manipulations. nih.govwiley-vch.de

Structure-Property Relationships in Phenyl Trichloroacetate Derivatives

The concept of structure-property relationships is central to medicinal chemistry and materials science, where minor structural modifications can lead to significant changes in a molecule's physical, chemical, and biological properties. mdpi.comfrontiersin.org For this compound derivatives, altering the substituents on the phenyl ring can predictably influence factors such as reactivity, lipophilicity, and biological activity.

For example, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) onto the phenyl ring would increase the electrophilicity of the ester's carbonyl carbon, making the derivative more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would decrease this reactivity. Such modifications also impact the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on related series of compounds, such as substituted phenyl benzenesulfonates and salicylanilides, have shown that the type and position of substituents are critical for optimizing activity against targets like tubulin or specific enzymes. nih.goviiarjournals.org These principles suggest that a library of substituted phenyl trichloroacetates could be systematically designed to tune their properties for specific applications, from synthetic intermediates to potential bioactive agents.

Environmental Fate and Occurrence of Trichloroacetate Compounds

Degradation Pathways in Environmental Compartments

Abiotic degradation plays a role in the environmental fate of trichloroacetic acid. One of the key abiotic processes is photodecomposition, or photolysis, particularly induced by ultraviolet (UV) radiation. Studies have shown that TCA can be degraded in aqueous solutions through UV photolysis. nih.gov The combination of UV light with ultrasound (photosonochemical degradation) has been found to be more effective than either process alone. nih.govresearchgate.net

Recent research has explored the use of specific UV wavelengths, such as those from a 222 nm KrCl* excimer lamp, to induce degradation and dechlorination of TCA. nih.gov Under this irradiation, the TCA molecule is excited, leading to the breaking of a carbon-chlorine (C-Cl) bond. nih.gov This process can lead to the complete mineralization of TCA into inorganic carbon (carbon dioxide) and chloride ions. nih.gov The presence of dissolved oxygen can enhance the dechlorination process by generating additional hydroxyl radicals (•OH), which are highly reactive and contribute to the breakdown of intermediate products. nih.gov Abiotic aqueous decarboxylation has also been identified as a removal mechanism, with a reported half-life of 22 days. nih.gov

Biotic processes are crucial for the transformation and degradation of trichloroacetic acid in the environment, particularly in soil and water. nih.gov There is substantial evidence that soil microorganisms are capable of dehalogenating TCA, breaking the carbon-chlorine bonds that characterize the molecule. nih.govmdpi.com This biodegradation is considered a primary pathway for the removal of TCA from terrestrial and aquatic ecosystems. nih.govmdpi.com

Studies using in-situ soil columns have demonstrated that both the formation and degradation of TCA occur simultaneously in soil. nih.gov These processes appear to be primarily biological rather than abiotic. nih.gov Research has shown that about 70% of applied TCA can be degraded within the soil. nih.gov The rate and extent of this degradation are often linked to the organic content of the soil and the size of the soil's microbial biomass. nih.gov The degradation of TCA is often catalyzed by enzymes known as dehalogenases, which facilitate the removal of halogen atoms from organic compounds. mdpi.com For example, bacteria from the genus Lysinibacillus, isolated from a marine environment, have been shown to degrade TCA by using it as a sole carbon source, with a specific dehalogenase activity of 1.1 ± 0.05 µmolCl−min−1∙mg−1 protein. mdpi.com

While many microorganisms can degrade mono- and dichloroacetic acids, TCA is generally more resistant to biodegradation. scholaris.ca However, its breakdown has been observed. The process involves the release of chloride ions as the compound is broken down. mdpi.com In some anaerobic environments, a combination of biotic and abiotic processes can lead to the transformation of TCA precursors like trichloroethene (TCE) into compounds such as glycolate, acetate (B1210297), and formate. nih.gov

Analytical Methodologies for Environmental Trichloroacetate (B1195264) Detection

The detection and quantification of trichloroacetic acid in various environmental matrices require sensitive and specific analytical methods due to its presence at trace levels. The most common approach involves gas chromatography (GC) coupled with a detector, typically an electron capture detector (ECD) or a mass spectrometer (MS), which offer high sensitivity for halogenated compounds. rsc.orgnih.gov

A significant challenge in analyzing TCA is its high polarity and low volatility, which makes direct GC analysis difficult. Therefore, a derivatization step is usually required to convert the acid into a more volatile ester form, commonly a methyl ester. who.int This is often achieved using reagents like diazomethane. who.int Sample preparation typically involves an initial extraction from the sample matrix (e.g., water, soil, biological tissue) into an organic solvent like methyl-tert-butyl ether, often after acidification of the sample to ensure TCA is in its undissociated form. who.int

Several specific methods have been developed and are in use:

GC-ECD: After extraction and derivatization, the sample is analyzed by GC-ECD. This is a well-established and sensitive method for detecting chlorinated compounds. nih.gov The detection limit for TCA using this method can be as low as 0.085 µg/L in water. who.int

Steam Distillation-GC: A newer method involves a modified steam distillation that combines the thermal decarboxylation of TCA to chloroform (B151607) (CHCl3) with the simultaneous extraction and concentration of the resulting chloroform into hexane (B92381). The hexane is then analyzed by GC. This method requires minimal sample preparation. rsc.org

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS-MS): This technique can be used for the analysis of biological samples like plasma. It offers high sensitivity, with limits of detection for TCA around 4 ng/mL, and avoids potential issues where TCA is converted to dichloroacetic acid during sample preparation for GC methods. oup.com

Precolumn Trap Enrichment GC: For water samples, this method allows for the determination of TCA at part-per-billion levels by concentrating the analyte before it enters the GC system, which is equipped with a microwave plasma emission detector. acs.org

Q & A

Q. What are the established synthetic routes for phenyl trichloroacetate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via phase-transfer catalysis using reagents such as phenyl(trichloromethyl)mercury or sodium trichloroacetate. Key steps include:

- Reagent selection : Tetrabutylammonium iodide as a phase-transfer catalyst enhances dichlorocarbene generation .

- Solvent optimization : Toluene is commonly used to stabilize reactive intermediates .

- Temperature control : Reactions often proceed at 80°C for 36 hours to maximize intermediate stability . Purification via alumina chromatography with petroleum ether-benzene eluents improves purity .

Q. How does this compound’s stability vary under different experimental conditions (e.g., solvents, temperature)?

Stability is solvent-dependent due to trichloroacetate ion decomposition kinetics. For example:

- In acetic acid, decomposition follows first-order kinetics with rate constants influenced by solvent electrophilicity .

- Decomposition can be monitored via CO₂ release, with Eyring equation parameters (ΔH‡, ΔS‡) indicating transition-state coordination . Avoid protic solvents at elevated temperatures, as they accelerate degradation via proton exchange .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- FT-IR : Assign vibrational modes (e.g., C=O stretch at ~1,700 cm⁻¹) with TED (Total Energy Distribution) contributions to confirm functional groups .

- NMR : Use spin decoupling experiments to resolve overlapping signals (e.g., paramagnetic shifts in ¹H NMR for hydroxyl groups after acylation) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) enable high-resolution refinement, particularly for twinned macromolecular crystals .

Advanced Research Questions

Q. What mechanistic insights explain trichloroacetate’s role in nucleophilic reactions or carbene generation?

Trichloroacetate derivatives participate in dichlorocarbene formation via base-mediated α-elimination. Key evidence includes:

- Kinetic studies showing solvent-dependent transition complexes (e.g., coordination between trichloroacetate’s carbonyl carbon and nucleophilic solvent atoms) .

- Isolation of intermediates (e.g., hydrazonodihalomethanes) via reaction with azodicarboxylates, supported by ¹³C NMR and IR data .

Q. How can computational modeling (e.g., DFT) predict trichloroacetate reactivity or optimize synthetic pathways?

- Vibrational analysis : Compare computed FT-IR spectra (using DFT/B3LYP) with experimental data to validate molecular geometries .

- Transition-state modeling : Calculate activation energies for decomposition pathways to identify solvent systems that stabilize intermediates .

Q. How should researchers resolve contradictions in toxicological data (e.g., hepatotoxicity vs. carcinogenicity)?

Discrepancies arise from species-specific metabolism and dose-response relationships:

- In mice, trichloroacetate induces liver DNA synthesis at low doses but promotes carcinogenesis at higher exposures .

- Use dose-ranging studies with isotopic labeling (e.g., ¹⁴C-trichloroacetate) to track metabolic pathways and lipoperoxidation effects .

Q. What role does this compound play in macromolecular crystallography or phasing?

- Heavy-atom derivatives : Trichloroacetate groups enhance anomalous scattering for experimental phasing in X-ray crystallography .

- SHELX pipelines : SHELXC/D/E enable rapid phasing of high-throughput datasets, leveraging trichloroacetate’s electron density contributions .

Q. How can controlled-potential coulometry quantify trichloroacetate in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.